2,6-Dibromo-4-methoxybenzaldehyde

Description

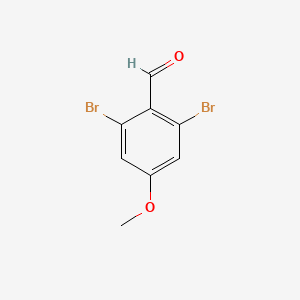

2,6-Dibromo-4-methoxybenzaldehyde is a halogenated aromatic aldehyde with the molecular formula C₈H₆Br₂O₂ and a molecular weight of 294 g/mol. Its structure features a benzaldehyde core substituted with bromine atoms at the 2- and 6-positions and a methoxy group (-OCH₃) at the 4-position. This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The bromine atoms enhance electrophilicity at the aldehyde group, while the methoxy group contributes resonance effects, creating a balance of electron-withdrawing and electron-donating influences .

Limited experimental data on its physical properties (e.g., melting point, solubility) are available in the provided sources, but analogous halogenated benzaldehydes typically exhibit moderate solubility in polar organic solvents like dichloromethane or dimethyl sulfoxide (DMSO) and elevated melting points due to halogen-induced crystallinity.

Properties

IUPAC Name |

2,6-dibromo-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O2/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRJDBFNBWCINO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50826898 | |

| Record name | 2,6-Dibromo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50826898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856766-94-4 | |

| Record name | 2,6-Dibromo-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50826898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Material and Reagents

- Starting material: 1,4-Dibromo-2-fluorobenzene

- Metal-halogen exchange reagent: Isopropyl magnesium chloride (a Grignard reagent)

- Formyl source: Dimethylformamide (DMF) or N-formyl secondary amine

- Solvents: Tetrahydrofuran (THF), toluene, methyl tert-butyl ether, heptane, methyl cyclohexane

- Carbonate base: Potassium carbonate, sodium carbonate, or cesium carbonate

- Crystallization agents: Alkanes such as heptane, cyclohexane, methyl cyclohexane

Reaction Conditions and Process

- The metal-halogen exchange is conducted at 0°C to 5°C by combining 1,4-dibromo-2-fluorobenzene with isopropyl magnesium chloride in THF and a co-solvent such as toluene.

- After 1 hour stirring, DMF is added at 0°C to 5°C to formylate the intermediate arylmagnesium species.

- The intermediate 2-fluoro-4-bromobenzaldehyde is crystallized from heptane.

- Subsequent nucleophilic substitution with methanol and potassium carbonate converts the fluorine to a methoxy group, yielding 4-bromo-2-methoxybenzaldehyde.

- Final crystallization from heptane yields the target compound.

Advantages and Yields

- Avoids cryogenic conditions (-78°C) typical of butyl lithium methods.

- Isopropyl magnesium chloride is easier and safer to handle than butyl lithium.

- Overall yield reported is approximately 57% to 74% for 4-bromo-2-methoxybenzaldehyde, which is a close analog to 2,6-dibromo-4-methoxybenzaldehyde synthesis precursors.

Bromination and Methylation Approach

While direct synthesis of this compound is less frequently reported, related compounds such as 2,3-dibromo-4,5-dimethoxybenzaldehyde have been synthesized by:

- Bromination of methoxy-substituted benzaldehydes in acetic acid with bromine at room temperature or elevated temperature.

- Methylation of hydroxy groups using methyl iodide and potassium carbonate in acetonitrile.

- Reduction and further functional group transformations to achieve dibromo substitution patterns.

This approach is exemplified in the synthesis of marine natural product analogs and related brominated benzaldehydes.

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Metal-halogen exchange + formylation | 1,4-Dibromo-2-fluorobenzene | Isopropyl magnesium chloride, DMF | 0–5°C, THF, toluene | 57–74 | Avoids cryogenic conditions; selective; scalable; intermediate crystallization step |

| Bromination + methylation | 4-Methoxybenzaldehyde or analogs | Br2, AcOH; MeI, K2CO3 | Room temp to 60°C | 70–90 (stepwise) | Multi-step; bromination regioselective; methylation efficient; used for related dibromo compounds |

| Metal-halogen exchange + S_NAr | 1,4-Dibromo-2-fluorobenzene | Tributylmagnesium ate, DMF, NaOMe | Cryogenic (-78°C) | ~38 | Lower yield; requires cryogenic conditions; less suitable for scale-up |

Detailed Research Findings and Notes

- The metal-halogen exchange method using isopropyl magnesium chloride shows superior selectivity and operational safety compared to butyl lithium or tributylmagnesium ate complexes, which require cryogenic conditions and are less practical for large scale production.

- Formylation with DMF at low temperatures (0–5°C) is efficient and yields crystalline intermediates that facilitate purification.

- The subsequent substitution of fluorine by methoxide ion in methanol with potassium carbonate avoids Cannizzaro side reactions observed with sodium methoxide, improving yield and purity.

- Bromination of methoxybenzaldehydes in acetic acid provides regioselective dibromo substitution, which is critical for obtaining the 2,6-dibromo pattern. This method is well-established in the synthesis of related marine natural products and bioactive compounds.

- Methylation steps using methyl iodide and potassium carbonate in acetonitrile are standard for protecting or installing methoxy groups on phenolic hydroxyls, ensuring the methoxy substitution at the 4-position.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dibromo-4-methoxybenzaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

Common Reagents and Conditions:

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon).

Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), acidic or basic conditions.

Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran)

Major Products:

Substitution: Derivatives with different functional groups replacing the bromine atoms.

Oxidation: 2,6-Dibromo-4-methoxybenzoic acid.

Reduction: 2,6-Dibromo-4-methoxybenzyl alcohol

Scientific Research Applications

2,6-Dibromo-4-methoxybenzaldehyde has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its role in drug development, particularly in designing molecules with specific biological targets.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The methoxy group and bromine atoms play crucial roles in determining the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

4-Methoxybenzaldehyde (C₈H₈O₂, MW 136 g/mol):

Lacks bromine substituents, resulting in a less electrophilic aldehyde group. The methoxy group at the para position donates electron density via resonance, reducing reactivity toward nucleophiles compared to 2,6-dibromo-4-methoxybenzaldehyde .2,6-Dichloro-4-methoxybenzaldehyde (C₈H₆Cl₂O₂, MW 205 g/mol):

Chlorine atoms at the 2- and 6-positions are less electronegative than bromine, leading to weaker electron-withdrawing effects. This results in a less reactive aldehyde group and lower molecular weight.2,4-Dibromo-6-methoxybenzaldehyde :

Positional isomerism alters electronic distribution. The 4-bromo substituent adjacent to the methoxy group may sterically hinder interactions or modify resonance effects compared to the 2,6-dibromo analog.

Data Table: Key Properties of Selected Benzaldehyde Derivatives

| Compound | Molecular Weight (g/mol) | Substituents | Electrophilicity (Relative) | Typical Applications |

|---|---|---|---|---|

| This compound | 294 | 2,6-Br, 4-OCH₃ | High | Pharmaceuticals, MOFs |

| 4-Methoxybenzaldehyde | 136 | 4-OCH₃ | Low | Flavoring agents, dyes |

| 2,6-Dichloro-4-methoxybenzaldehyde | 205 | 2,6-Cl, 4-OCH₃ | Moderate | Agrochemical intermediates |

Research Findings and Methodological Insights

Crystallographic Studies

Crystallography techniques, as described by Dolomanov et al. (2009), are critical for analyzing halogen-bonding interactions in this compound derivatives. Bromine’s polarizability facilitates stronger halogen bonds compared to chlorine or methoxy groups, influencing crystal packing and stability .

Computational Analysis

Hirshfeld surface analysis (Mackenzie et al., 2017) could elucidate intermolecular interactions in this compound crystals, particularly Br···O and Br···π contacts, which are less prevalent in non-halogenated analogs .

Biological Activity

2,6-Dibromo-4-methoxybenzaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant and anticancer properties, as well as its interactions with various biological pathways.

Chemical Structure and Properties

This compound, with the chemical formula C9H7Br2O2, is characterized by the presence of two bromine atoms and a methoxy group attached to a benzaldehyde structure. Its molecular weight is approximately 277.06 g/mol. The compound is typically synthesized through bromination and methoxylation processes, which can influence its biological activity.

Antioxidant Activity

Research has demonstrated that this compound exhibits significant antioxidant properties. A study evaluated its effects on oxidative stress in HaCaT keratinocytes induced by hydrogen peroxide (H2O2). The compound was found to ameliorate H2O2-induced oxidative damage and reactive oxygen species (ROS) generation. It also increased the expression of antioxidant proteins such as TrxR1 and HO-1 while not affecting Nrf2 expression, suggesting a mechanism that may involve modulation of cellular redox status rather than direct activation of Nrf2 signaling pathways .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In particular, it has shown cytotoxic effects against leukemia K562 cells. The compound was observed to induce apoptosis without significantly altering the cell cycle distribution. This indicates that its mechanism of action may involve triggering programmed cell death pathways rather than merely inhibiting cell proliferation .

Mechanistic Insights

The mechanism behind the biological activity of this compound appears to be multifaceted:

- Cell Viability Assays : MTT assays demonstrated reduced viability in treated cells, indicating effective cytotoxicity.

- Intracellular ROS Assays : Increased ROS levels were noted in treated cells, suggesting oxidative stress as a potential mechanism for inducing apoptosis.

- Apoptosis Analysis : Flow cytometry revealed an increase in apoptotic cells following treatment with the compound, further supporting its role as an anticancer agent .

Table 1: Biological Activity Summary of this compound

Case Study 1: Antioxidant Efficacy in Keratinocytes

In a controlled laboratory setting, HaCaT keratinocytes were treated with varying concentrations of this compound alongside H2O2. The results indicated a dose-dependent reduction in oxidative stress markers and enhanced survival rates compared to untreated controls. This study highlights the compound's potential as a protective agent against oxidative damage in skin cells.

Case Study 2: Anticancer Effects on Leukemia Cells

A separate investigation focused on the effects of this compound on K562 leukemia cells. Treatment resulted in significant apoptosis rates at concentrations as low as 10 µM. The study utilized Annexin V/PI staining for flow cytometry analysis to quantify apoptotic cells, providing robust evidence for the compound's anticancer properties.

Q & A

Basic: What are the optimal synthetic routes for 2,6-Dibromo-4-methoxybenzaldehyde?

Methodological Answer:

A common approach involves electrophilic bromination of 4-methoxybenzaldehyde. Using bromine (Br₂) in acetic acid under controlled temperature (0–5°C) ensures selective dibromination at the 2- and 6-positions. Post-reaction, quenching with sodium thiosulfate removes excess bromine, followed by recrystallization from ethanol to isolate the product . For regioselectivity, substituent directing effects (e.g., methoxy group) must be considered. Purity can be confirmed via melting point analysis and HPLC (>97% purity, as per protocols for analogous brominated aldehydes) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy:

- IR Spectroscopy : C=O stretch at ~1700 cm⁻¹ and C-Br stretches at 550–650 cm⁻¹ .

- Mass Spectrometry : Molecular ion [M⁺] at m/z 294 (C₈H₆Br₂O₂) with fragmentation patterns confirming bromine isotopes .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) using SHELXL provides precise bond lengths and angles. For example:

- Br-C bond lengths (~1.89 Å) vs. C-O (methoxy) bonds (~1.36 Å).

- Dihedral angles between aromatic and aldehyde planes (e.g., <10° indicates coplanarity).

Visualization tools like Mercury can compare experimental data with computational models (e.g., DFT-optimized geometries) to identify deviations >0.05 Å, suggesting steric or electronic distortions.

Advanced: How to address contradictions in toxicological data during risk assessment?

Methodological Answer:

While this compound’s toxicity is understudied, analogs like 4-(Bromomethyl)benzaldehyde suggest handling precautions:

- In vitro assays : Use HepG2 cells to assess cytotoxicity (IC₅₀).

- QSAR models : Predict LD₅₀ via tools like ECOSAR, but validate with experimental data due to potential discrepancies in halogenated analogs.

- Contradiction resolution : Cross-reference REACH dossiers and prioritize data from peer-reviewed studies over vendor-supplied safety sheets .

Advanced: What strategies optimize yield in multi-step syntheses involving brominated benzaldehydes?

Methodological Answer:

- Stepwise bromination : Sequential addition of bromine (1 equiv. per step) minimizes overhalogenation. Monitor via TLC (hexane:EtOAc 4:1) .

- Catalysis : Use Lewis acids (e.g., FeBr₃) to enhance electrophilic substitution rates .

- Workup : Extract with dichloromethane, dry over Na₂SO₄, and purify via column chromatography (silica gel, gradient elution). Yields >70% are achievable under inert atmospheres .

Advanced: How to validate computational models for predicting reactivity in halogenated aldehydes?

Methodological Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level and compare with SC-XRD data .

- Reactivity indices : Calculate Fukui functions to identify electrophilic sites (e.g., aldehyde carbon vs. brominated positions). Experimental validation via nucleophilic addition (e.g., Grignard reactions) confirms computational predictions .

- Statistical validation : Use R² > 0.90 between predicted and experimental reaction rates (e.g., SNAr substitutions) .

Advanced: How to analyze regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

- Directing effects : The methoxy group (-OCH₃) is a strong para/ortho-directing group, but bromine’s electron-withdrawing nature reduces reactivity. Competitive experiments (e.g., nitration) reveal dominant bromine-directed substitution.

- Kinetic vs. thermodynamic control : Vary reaction temperature (e.g., 0°C vs. 80°C) and monitor product ratios via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.